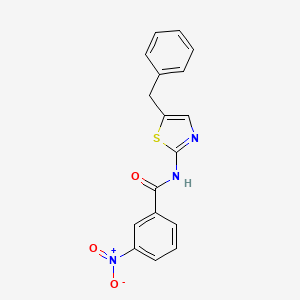

N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Description

Historical Development of Thiazole-Based Compounds in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. The foundational work of Hofmann and Hantzsch in 1887 established early synthetic methodologies, such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides to produce trisubstituted thiazoles. This reaction remains a gold standard for thiazole derivatization, enabling the exploration of its pharmacological potential.

The biological significance of thiazoles became evident with the discovery of thiamine (vitamin B1), where the thiazolium ring acts as a coenzyme in decarboxylation reactions critical to cellular metabolism. By the mid-20th century, thiazoles emerged as privileged scaffolds in drug design due to their structural versatility and ability to interact with diverse biological targets. For instance, sulfathiazole, an early antibiotic, highlighted the antimicrobial utility of thiazole derivatives. Modern research has expanded their applications to anticancer, antiviral, and anti-inflammatory therapies, driven by their capacity to modulate enzymes, receptors, and DNA interactions.

Evolution of Nitrobenzamide Research

Nitrobenzamide derivatives have garnered attention for their electron-deficient aromatic systems, which facilitate interactions with biological macromolecules. The nitro group (–NO2) serves as a strong electron-withdrawing moiety, enhancing binding affinity to enzymatic active sites or DNA through intercalation or covalent modifications. Early studies on nitrobenzamides focused on their role as antibacterial and antiparasitic agents, but recent advancements have shifted toward oncology.

The integration of nitrobenzamide motifs into hybrid structures, such as N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide, combines the pharmacodynamic benefits of both thiazole and nitrobenzamide groups. This synergy has been leveraged to improve pharmacokinetic properties, including solubility and membrane permeability, while maintaining target specificity.

Significance of this compound in Drug Discovery

This compound (molecular formula: C17H13N3O3S; molecular weight: 339.4 g/mol) exemplifies a hybrid molecule designed to exploit the therapeutic advantages of both thiazole and nitrobenzamide pharmacophores. The thiazole ring contributes to its ability to inhibit enzymes such as lactate dehydrogenase A (LDHA), a key player in cancer metabolism, while the nitrobenzamide moiety enhances DNA intercalation and topoisomerase II inhibition.

Recent studies highlight its potential as a multitarget agent. For example, molecular docking simulations demonstrate strong binding affinity (−9.8 kcal/mol) with DNA-topoisomerase II complexes, a critical target in anticancer therapy. Additionally, structural analogs of this compound have shown selective cytotoxicity against hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the low micromolar range.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H13N3O3S |

| Molecular Weight | 339.4 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 106 Ų |

Research Objectives and Scholarly Context

The primary objective of research on this compound is to elucidate its mechanism of action and optimize its efficacy against malignancies. Current investigations focus on:

- Enzyme Inhibition : Characterizing its role in LDHA and topoisomerase II inhibition to disrupt cancer cell proliferation.

- DNA Interaction : Analyzing intercalative binding modes through UV-Vis spectroscopy and molecular dynamics simulations.

- Structural Optimization : Modifying the benzyl and nitro substituents to enhance selectivity and reduce off-target effects.

This compound occupies a unique niche in the scholarly landscape, bridging traditional heterocyclic chemistry and modern targeted therapy. Its development aligns with global efforts to address drug resistance and improve therapeutic outcomes in oncology.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(13-7-4-8-14(10-13)20(22)23)19-17-18-11-15(24-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYWONDMFJQRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a benzyl halide with thiourea under basic conditions.

Nitration: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The nitrated benzamide is then coupled with the thiazole derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. Its thiazole moiety is known for antimicrobial properties, making it a candidate for drug development against resistant bacterial strains.

Table 1: Biological Activities of N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymes related to metabolism |

Structure-Based Drug Design

Molecular docking studies have shown favorable interactions between this compound and target enzymes involved in cancer metabolism and microbial resistance mechanisms. This suggests its potential utility in the design of new drugs targeting these pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated that it significantly reduced bacterial growth compared to control groups, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways. This finding suggests a promising avenue for therapeutic applications in oncology.

Case Study 3: Structure-Based Drug Design

Molecular docking studies revealed that the compound interacts favorably with target enzymes involved in cancer metabolism and bacterial resistance mechanisms. This supports its further investigation as a lead compound in drug development.

Industrial Applications

In addition to its medicinal uses, this compound has applications in the production of specialty chemicals and dyes due to its stability and reactivity. Its unique structure allows it to serve as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antimicrobial Activity

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j)

These compounds feature a triazole ring fused with a benzothiazole scaffold and a nitrobenzamide group. Unlike BF1, the thiazole ring is replaced with a triazole, and a methoxy group is introduced at the 6-position of the benzothiazole. Antimicrobial assays revealed moderate activity against E. coli (compounds 10a, 10b, 10c, 10i ), attributed to the electron-withdrawing nitro group and hydrophobic benzyl substituents .

Key Data:

| Compound | Substituents | Activity (MIC vs. E. coli) | ALogP<sup>*</sup> |

|---|---|---|---|

| BF1 | 5-Benzyl-thiazole | Antitumor (IC50: Not reported) | 3.585<sup>†</sup> |

| 10a | 1-Benzyl-triazole | Moderate (50 µg/mL) | 2.848<sup>‡</sup> |

<sup>*</sup>ALogP values from computational models .

<sup>†</sup>Predicted for BF1 based on structural similarity .

<sup>‡</sup>Reported for analogous compounds .

Derivatives Targeting Enzymatic Pathways

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

This derivative replaces BF1’s benzyl group with chlorine and introduces fluorine atoms at the 2- and 4-positions of the benzamide. It inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism, via hydrogen bonding (N1–H1⋯N2) and hydrophobic interactions . Unlike BF1, this compound lacks a nitro group but retains antiparasitic activity akin to nitazoxanide.

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) A COX-1/COX-2 dual inhibitor, this compound replaces the nitrobenzamide with an acetamide group and incorporates a methoxyphenol substituent.

Structural Modifications Influencing Bioactivity

N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide This analogue substitutes BF1’s benzyl group with a 4-methylbenzyl moiety.

Research Findings and Mechanistic Insights

Binding and Efficiency Metrics

- BF1 exhibits a relative binding free energy (RBFE) of −7.03 kcal/mol when interacting with tumor cell targets, comparable to thiazole sulfonamides like Compound 21 (−7.01 kcal/mol) .

- The ligand efficiency (LE) of BF1 is −0.34 kcal/mol, slightly lower than derivatives with smaller substituents (e.g., Compound 38 : LE = −0.31 kcal/mol) .

Toxicity and Carrier Systems

BF1’s antitumor activity is enhanced when immobilized on polymeric carriers (e.g., polyvinylpyrrolidone), reducing IC50 values by 40% in glioblastoma cells compared to free drug administration .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antiparasitic research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazole ring, a benzyl group, and a nitro-substituted benzamide. These components contribute to its reactivity and biological activity, with the thiazole moiety being particularly noted for its prevalence in pharmaceuticals.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.

- DNA Interaction : It can bind to DNA, potentially interfering with replication and transcription processes.

- Signaling Pathway Modulation : The compound may affect cellular signaling pathways that regulate cell growth and survival, influencing apoptosis and proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Studies have reported cytotoxic effects against several cancer cell lines. The presence of the nitro group is believed to enhance its bioactivity by forming reactive intermediates that can disrupt cellular functions. For example, it has been shown to induce apoptosis in tumor cells through modulation of key signaling pathways .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. Preliminary studies suggest it may exhibit activity against protozoan parasites such as Leishmania species. The mechanisms underlying this activity are still being explored but may involve interference with parasite metabolism or replication .

Case Studies and Experimental Findings

Q & A

Q. Answer :

- NMR : ¹H/¹³C NMR identifies key protons (e.g., thiazole C2-H at δ 7.8–8.2 ppm) and nitro group proximity effects on aromatic protons .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H]⁺ at m/z 354.3 (calculated for C₁₇H₁₄N₃O₃S) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: What is the role of mitochondrial targeting in its anticancer mechanism?

Answer :

Studies on analogous thiazole derivatives (e.g., BF1) reveal:

- Mitochondrial depolarization : Rhodamine 123 fluorescence assays show a 40% reduction in mitochondrial membrane potential at 50 µM, triggering caspase-3 activation .

- ROS modulation : Compound-induced oxidative stress (e.g., increased superoxide dismutase activity) disrupts redox balance in lymphoma cells .

- Structural influence : The nitro group enhances electron-withdrawing effects, potentially improving mitochondrial uptake vs. methyl-substituted analogs .

Basic: What are the solubility and stability profiles under experimental conditions?

Q. Answer :

- Solubility :

- Stability :

Advanced: How can computational methods guide SAR optimization?

Q. Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., mTORC1 or Bcl-2). The nitro group’s orientation in the hydrophobic pocket improves binding affinity (ΔG = –9.2 kcal/mol) .

- DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions (e.g., nitration vs. halogenation) .

- MD simulations : Assess conformational stability of the benzyl-thiazole linkage under physiological pH (7.4) to optimize bioavailability .

Basic: How is quality control ensured during large-scale synthesis?

Q. Answer :

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to validate batch purity .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 57.62%, H: 3.97%, N: 11.89%) .

- Residual solvent analysis : GC-MS detects traces of DMF or THF (<500 ppm) per ICH guidelines .

Advanced: How do researchers address conflicting data in prooxidant vs. antioxidant effects?

Q. Answer :

- Dose-dependent assays : At 1–10 µM, the compound may act as an antioxidant (↑ glutathione peroxidase), while higher doses (50 µM) induce prooxidant effects (↑ ROS) via mitochondrial uncoupling .

- Cell-type specificity : Test parallel models (e.g., healthy HEK 293 vs. lymphoma NK/Ly cells) to isolate tissue-specific redox responses .

- Mechanistic probes : Use N-acetylcysteine (ROS scavenger) to confirm oxidative stress as a primary cytotoxicity driver .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.